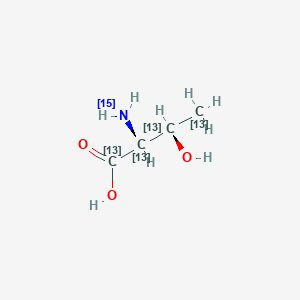
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid is a compound of significant interest in various scientific fields due to its unique isotopic labeling and structural properties. This compound is a derivative of butanoic acid, featuring isotopic labels of nitrogen-15 and carbon-13, which make it particularly useful in research involving metabolic pathways and molecular interactions.
Métodos De Preparación
The synthesis of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid involves several steps, including the incorporation of isotopic labels. The synthetic route typically starts with the preparation of the isotopically labeled precursors. For instance, nitrogen-15 labeled ammonia and carbon-13 labeled glucose can be used as starting materials. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct incorporation of the isotopes. Industrial production methods may involve large-scale fermentation processes using genetically modified microorganisms that can incorporate the isotopic labels into the desired compound.
Análisis De Reacciones Químicas
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in studies involving isotopic labeling to trace metabolic pathways and understand reaction mechanisms.
Biology: The compound is employed in metabolic flux analysis to study the flow of metabolites through cellular pathways.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the study of metabolic disorders.
Industry: The compound finds applications in the production of labeled compounds for use in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid involves its interaction with specific molecular targets and pathways. The isotopic labels allow for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid can be compared with other isotopically labeled compounds such as:
(2R,3S)-2-azanyl-3-hydroxybutanoic acid: This compound lacks the isotopic labels, making it less useful for tracing studies.
(2R,3S)-2-(15N)azanyl-3-hydroxybutanoic acid: This compound has only the nitrogen-15 label, limiting its applications compared to the fully labeled version.
(2R,3S)-2-azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid: This compound has only the carbon-13 labels, which may be sufficient for certain studies but not as versatile as the fully labeled compound. The uniqueness of this compound lies in its comprehensive isotopic labeling, providing a powerful tool for detailed metabolic and biochemical studies.
Propiedades
Fórmula molecular |
C4H9NO3 |
|---|---|
Peso molecular |
124.084 g/mol |
Nombre IUPAC |
(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
Clave InChI |
AYFVYJQAPQTCCC-CZMGFAMSSA-N |
SMILES isomérico |
[13CH3][13C@@H]([13C@H]([13C](=O)O)[15NH2])O |
SMILES canónico |
CC(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


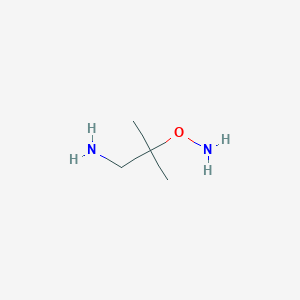
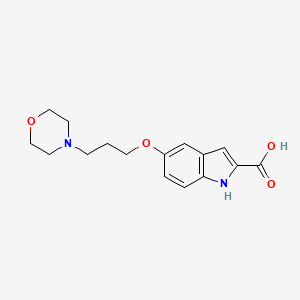
![rel-Methyl (2'S,3R,7a'R)-2-oxo-1',2',5',6',7',7a'-hexahydrospiro[indoline-3,3'-pyrrolizine]-2'-carboxylate](/img/structure/B12945191.png)
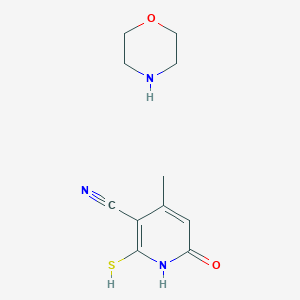
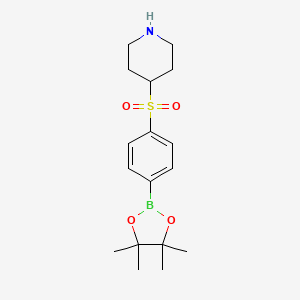

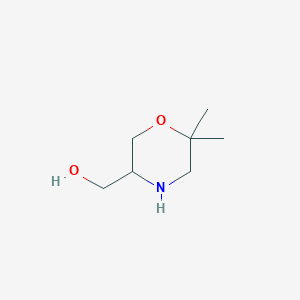
![(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12945230.png)
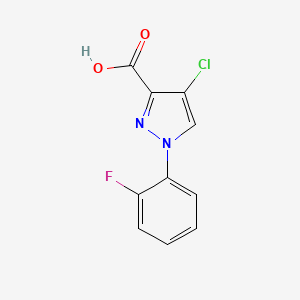
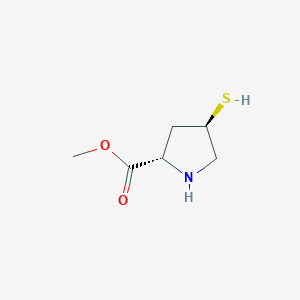
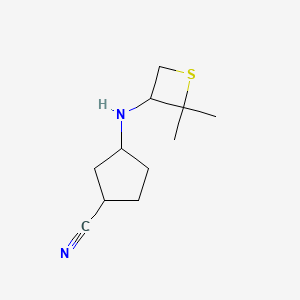
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)
